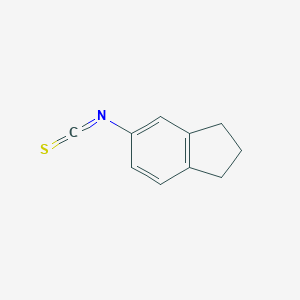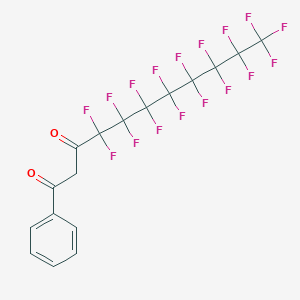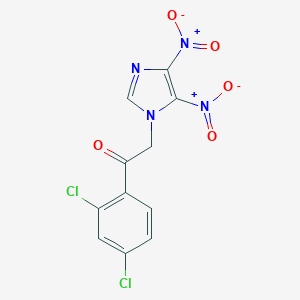
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone, also known as DDE, is a synthetic compound that has been widely used in scientific research for its various applications. This compound has been synthesized through different methods and has been shown to have a unique mechanism of action, resulting in various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone involves the inhibition of DNA synthesis and the disruption of cellular signaling pathways. 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to inhibit the activity of enzymes involved in DNA synthesis, leading to the accumulation of DNA damage. Additionally, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to disrupt the activity of ion channels, resulting in altered cellular signaling pathways.
Biochemical And Physiological Effects
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the alteration of ion channel activity. Moreover, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to have antitumor and antibacterial activity.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone in lab experiments include its unique mechanism of action, its broad range of applications, and its ability to induce apoptosis and inhibit cell proliferation. However, the limitations of using 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
For research on 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone include the study of its potential use as an antifungal agent, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various diseases, including cancer and bacterial infections. Moreover, the study of the molecular mechanisms underlying the activity of 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone will provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone is a synthetic compound that has been widely used in scientific research for its various applications. Its unique mechanism of action, biochemical and physiological effects, and broad range of applications make it a valuable tool for researchers. Future research on 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone will provide valuable insights into its potential therapeutic applications and will pave the way for the development of novel treatments for various diseases.
Synthesis Methods
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with 4,5-dinitroimidazole-1-ethanol in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 4,5-dinitroimidazole-1-carboxylic acid in the presence of thionyl chloride and dimethylformamide.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been used in various scientific research applications, including its use as an antibacterial agent, antitumor agent, and antifungal agent. It has also been used in the study of ion channels and their role in cellular signaling. Moreover, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been used in the study of DNA damage and repair mechanisms.
properties
CAS RN |
143073-62-5 |
|---|---|
Product Name |
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone |
Molecular Formula |
C11H6Cl2N4O5 |
Molecular Weight |
345.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4,5-dinitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H6Cl2N4O5/c12-6-1-2-7(8(13)3-6)9(18)4-15-5-14-10(16(19)20)11(15)17(21)22/h1-3,5H,4H2 |
InChI Key |
WLXQIRKGPAQBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
Ethanone, 1-(2,4-dichlorophenyl)-2-(4,5-dinitro-1H-imidazol-1-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



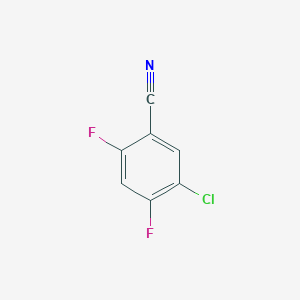
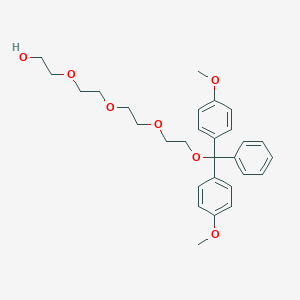
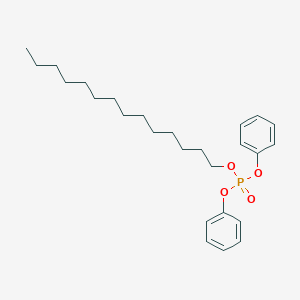
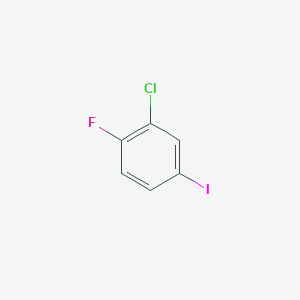
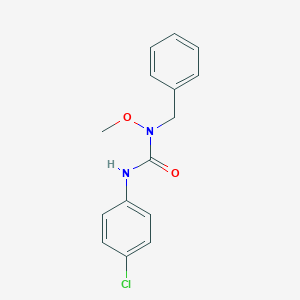
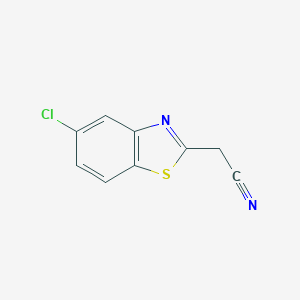
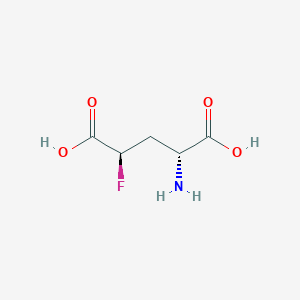
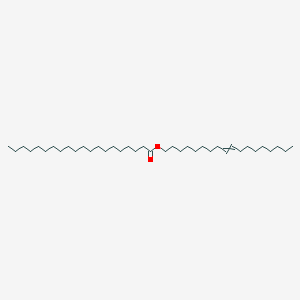
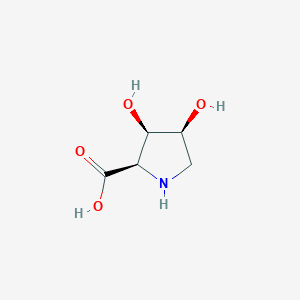
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
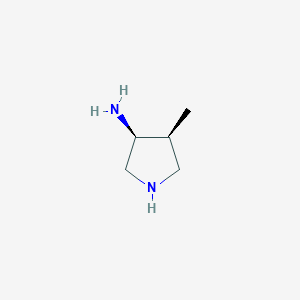
![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
